molecular formula C22H19N5O4S B10987380 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10987380
M. Wt: 449.5 g/mol
InChI Key: DVBBCNSTTATIMS-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a pyridazine core with a thiazole moiety. Its full chemical name might be a mouthful, but let’s break it down:

    Pyridazine: A six-membered ring containing two nitrogen atoms and four carbon atoms.

    Thiazole: A five-membered ring with a nitrogen and a sulfur atom.

    Dimethoxyphenyl: Refers to the 3,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction of the pyridazine or thiazole rings may yield interesting analogs.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).

Major Products::
  • Oxidation might yield hydroxylated or carboxylated derivatives.
  • Reduction could lead to partially saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Under study for therapeutic applications (e.g., antitumor, antimicrobial).

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyridazine and thiazole rings sets it apart.

    Similar Compounds: None with precisely the same structure, but related heterocycles exist.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of the compound is C23H25N3O6C_{23}H_{25}N_3O_6 with a molecular weight of 439.47 g/mol. The compound exhibits a logP value of 1.7863, indicating moderate lipophilicity, which is often desirable for cellular uptake.

PropertyValue
Molecular FormulaC23 H25 N3 O6
Molecular Weight439.47 g/mol
logP1.7863
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area83.541 Ų

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical to various metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes.

These mechanisms suggest that the compound could have therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
  • Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), key targets in Alzheimer's disease treatment strategies .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor properties of pyridazine derivatives, showing significant cytotoxicity against human cancer cell lines with IC50 values below 10 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Case Study 2: Neuroprotective Properties

In another study, compounds exhibiting similar structural features were screened for AChE inhibition, demonstrating effective inhibition with IC50 values comparable to established drugs like donepezil. This suggests potential applications in Alzheimer's disease therapy.

Comparative Analysis with Related Compounds

To understand the potential of this compound better, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity

This comparative analysis highlights the unique dual functionality of the target compound due to its diverse structural components.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H19N5O4S/c1-30-18-7-5-14(10-19(18)31-2)16-6-8-21(29)27(26-16)12-20(28)25-22-24-17(13-32-22)15-4-3-9-23-11-15/h3-11,13H,12H2,1-2H3,(H,24,25,28)

InChI Key

DVBBCNSTTATIMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC

Origin of Product

United States

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